
N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N,N-trimethylamine with 1-bromoctadecane in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for quaternary ammonium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Its surfactant properties make it useful in cell lysis and membrane studies.
Medicine: It is explored for its antimicrobial properties, particularly in formulations for disinfectants and antiseptics.
Industry: It is used in the formulation of detergents, fabric softeners, and other cleaning agents due to its ability to reduce surface tension.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption and cell lysis. This makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-1-phenyldodecan-1-aminium chloride
- N,N,N-Trimethyl-1-phenylhexadecan-1-aminium chloride
Uniqueness
Compared to similar compounds, N,N,N-Trimethyl-1-phenyloctadecan-1-aminium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong interaction with hydrophobic substances. This unique structure allows it to be more versatile in both industrial and scientific applications.
Propiedades
Número CAS |
25497-35-2 |
|---|---|
Fórmula molecular |
C27H50ClN |
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
trimethyl(1-phenyloctadecyl)azanium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-27(28(2,3)4)26-23-20-19-21-24-26;/h19-21,23-24,27H,5-18,22,25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XMQRKORMVTTZRV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


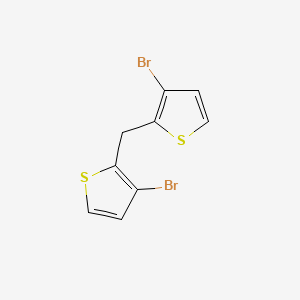
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
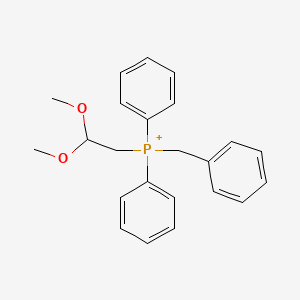
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)


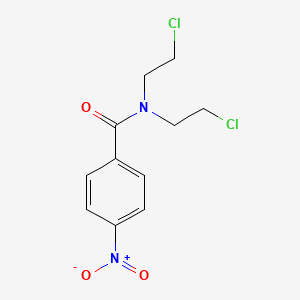


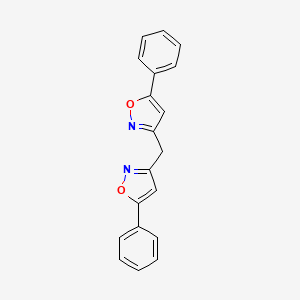
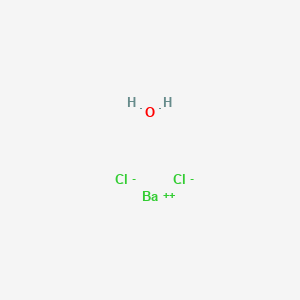
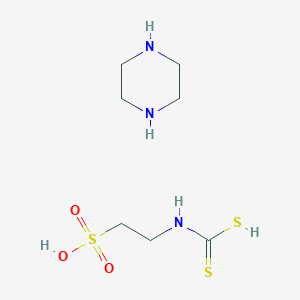
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

